molecular formula C5H6N2O2S3 B184623 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid CAS No. 57658-21-6

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Cat. No.: B184623
CAS No.: 57658-21-6
M. Wt: 222.3 g/mol
InChI Key: GJIWVACHHXLDQV-UHFFFAOYSA-N
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Description

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a compound with the molecular formula C5H6N2O2S3 and a molecular weight of 223.32 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with a suitable propanoic acid derivative. One common method involves the reaction of 5-mercapto-1,3,4-thiadiazole with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: Thiol derivatives are formed.

    Substitution: Substituted thiadiazole derivatives are formed.

Scientific Research Applications

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The thiadiazole ring can interact with various enzymes and receptors, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is unique due to the presence of both the thiadiazole ring and the propanoic acid moiety This combination imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c8-3(9)1-2-11-5-7-6-4(10)12-5/h1-2H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWVACHHXLDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364910
Record name 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57658-21-6
Record name 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57658-21-6
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